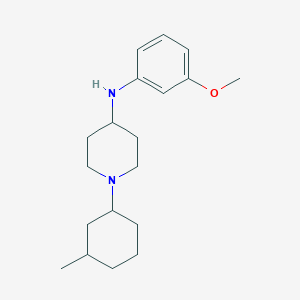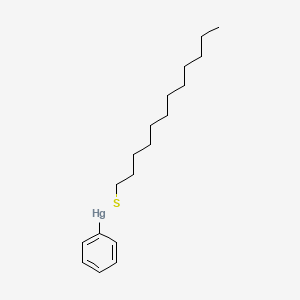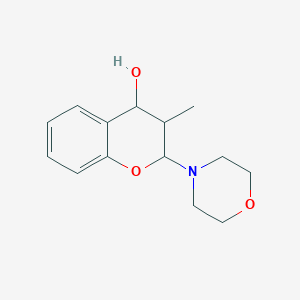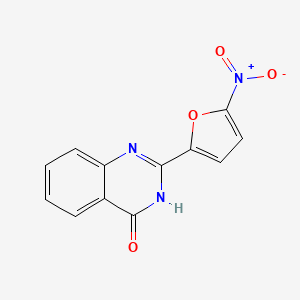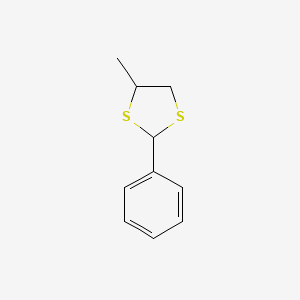
4-Methyl-2-phenyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of both a methyl and a phenyl group attached to the dithiolane ring makes this compound unique and of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,3-dithiolane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic amounts of acids such as p-toluenesulfonic acid or silica gel to promote the thioacetalization of aldehydes and ketones . This method offers high yields and is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄ to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: RLi, RMgX
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-2-phenyl-1,3-dithiolane has several scientific research applications:
Mechanism of Action
The mechanism by which 4-Methyl-2-phenyl-1,3-dithiolane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A simpler analog without the methyl and phenyl groups.
1,3-Dithiane: A six-membered ring analog with similar sulfur-containing properties.
2-Methyl-1,3-dithiolane: Similar structure but with a different substitution pattern.
Uniqueness
4-Methyl-2-phenyl-1,3-dithiolane is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5616-53-5 |
|---|---|
Molecular Formula |
C10H12S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C10H12S2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |
InChI Key |
XVRIROCKGOEPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



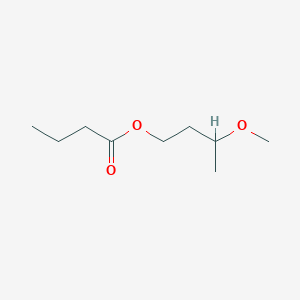
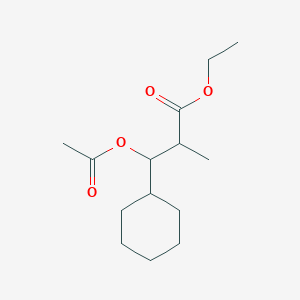
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)



